molecular formula C17H15N5O B10907485 4-methoxy-2-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidine

4-methoxy-2-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidine

Cat. No.: B10907485
M. Wt: 305.33 g/mol
InChI Key: JSEFJEZUWNBHQS-XDHOZWIPSA-N
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Description

NICOTINALDEHYDE 3-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NICOTINALDEHYDE 3-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE typically involves the condensation reaction between nicotinaldehyde and 3-(6-methoxy-2-phenyl-4-pyrimidinyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

NICOTINALDEHYDE 3-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydrazone into the corresponding azine or other oxidized products.

    Reduction: Reduction reactions can break the hydrazone bond, yielding the original aldehyde and hydrazine components.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can regenerate the original aldehyde and hydrazine.

Scientific Research Applications

NICOTINALDEHYDE 3-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that have biological activity.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of NICOTINALDEHYDE 3-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde hydrazone: A simpler hydrazone derivative with similar chemical properties.

    3-(2-Phenyl-4-pyrimidinyl)hydrazone: Another hydrazone compound with a different substitution pattern on the pyrimidine ring.

Uniqueness

NICOTINALDEHYDE 3-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE is unique due to the presence of the methoxy and phenyl groups on the pyrimidine ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

6-methoxy-2-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine

InChI

InChI=1S/C17H15N5O/c1-23-16-10-15(22-19-12-13-6-5-9-18-11-13)20-17(21-16)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21,22)/b19-12+

InChI Key

JSEFJEZUWNBHQS-XDHOZWIPSA-N

Isomeric SMILES

COC1=NC(=NC(=C1)N/N=C/C2=CN=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=NC(=NC(=C1)NN=CC2=CN=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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